Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H18F3N3O3S and its molecular weight is 449.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone, identified by its CAS number 796096-78-1, is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR), supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a quinoline core linked to a piperazine moiety through a sulfonyl group. Its molecular formula is C19H18F3N3O2S, which indicates the presence of trifluoromethyl and sulfonyl functionalities that are often associated with enhanced biological activity.
Anticancer Properties
Research has shown that quinoline derivatives exhibit notable anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies:
-
Cytotoxicity Assessment : In vitro studies have demonstrated that quinoline derivatives can inhibit cell proliferation in several cancer types. For instance, a related study on 2-(trifluoromethyl)quinolin-4-amine derivatives showed promising results against prostate (PC3), leukemia (K562), and cervical (HeLa) cancer cells, with IC50 values indicating effective inhibition at low concentrations .
Cell Line IC50 Value (μM) PC3 0.5 K562 0.7 HeLa 0.6 - Mechanism of Action : The mechanism of action for quinoline derivatives often involves the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis. This was evidenced by studies showing that treatment with these compounds resulted in G2/M phase arrest and downregulation of cyclins involved in cell cycle progression .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Modifications to the quinoline core or substituents can significantly impact their pharmacological properties.
Key Findings:
- Trifluoromethyl Substitution : The introduction of trifluoromethyl groups has been linked to increased lipophilicity and improved binding affinity to target proteins, enhancing anticancer efficacy .
- Piperazine Linkage : The piperazine moiety contributes to the overall stability and bioavailability of the compound, making it a favorable scaffold for drug design.
Pharmacokinetics and Toxicity
Evaluating the pharmacokinetic properties is essential for understanding the potential clinical applications of quinoline derivatives. Studies indicate that these compounds generally exhibit favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.
Property | Findings |
---|---|
Absorption | High oral bioavailability |
Distribution | Wide tissue distribution |
Metabolism | Primarily hepatic via cytochrome P450 |
Excretion | Renal excretion as metabolites |
Toxicity | Low cardiotoxicity; some mutagenic risks |
Properties
IUPAC Name |
quinolin-2-yl-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3S/c22-21(23,24)16-6-2-4-8-19(16)31(29,30)27-13-11-26(12-14-27)20(28)18-10-9-15-5-1-3-7-17(15)25-18/h1-10H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSQGIUMIDTVML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=NC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.